
(5-Bromo-2-chlorophenyl)(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-chlorophenyl)(2-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine and chlorine atom on one phenyl ring and a methoxy group on the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(2-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. One common method starts with the reaction of 2-chloro-5-bromobenzoyl chloride with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method to improve efficiency and reduce costs. This method includes the continuous steps of reacting 2-chloro-5-bromobenzoic acid with thionyl chloride to form 2-chloro-5-bromobenzoyl chloride, followed by Friedel-Crafts acylation with 2-methoxybenzene .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-chlorophenyl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-bromo-2-chlorophenyl-2-hydroxyphenylmethanone.
Reduction: Formation of (5-bromo-2-chlorophenyl)(2-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-2-chlorophenyl)(2-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes
Mécanisme D'action
The mechanism by which (5-Bromo-2-chlorophenyl)(2-methoxyphenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, chlorine, and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the biological context and the specific target being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Similar structure but with an ethoxy group instead of a methoxy group.
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone: Similar structure but with a fluorine atom instead of a methoxy group.
(5-Bromo-2-methoxyphenyl)(4-(2-methyl-2-propanyl)cyclohexyl)methanone: Similar structure but with a cyclohexyl group.
Uniqueness
(5-Bromo-2-chlorophenyl)(2-methoxyphenyl)methanone is unique due to the specific combination of bromine, chlorine, and methoxy groups on its aromatic rings. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H10BrClO2 |
|---|---|
Poids moléculaire |
325.58 g/mol |
Nom IUPAC |
(5-bromo-2-chlorophenyl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H10BrClO2/c1-18-13-5-3-2-4-10(13)14(17)11-8-9(15)6-7-12(11)16/h2-8H,1H3 |
Clé InChI |
MNYCAMJMRWVGPC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


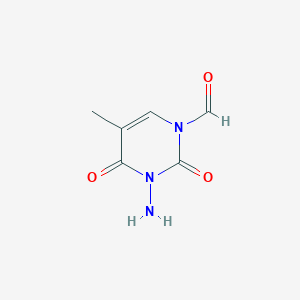
![3-[(Ethylsulfanyl)methyl]-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353895.png)
![N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353900.png)

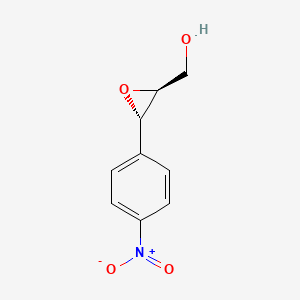


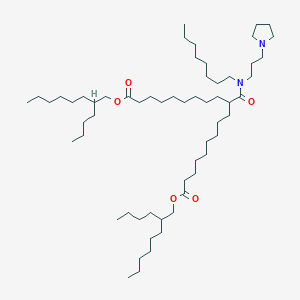
![4-[[2-(4-Nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13353962.png)
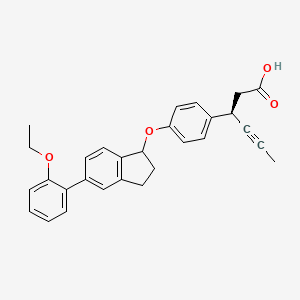
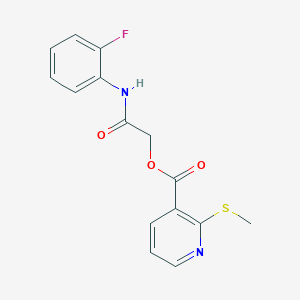
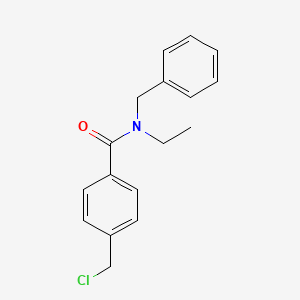
![4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13353983.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353991.png)
